Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate

Catalog No.
S1540601
CAS No.
121591-81-9
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carbo...

CAS Number

121591-81-9

Product Name

Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3

InChI Key

KKPLKAYMSAGGCN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)OCCN2

Synonyms

METHYL 3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-5-CARBOXYLATE

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCCN2

Medicinal Chemistry

Application Summary: This compound is explored for its potential as an anticancer agent. Its structure serves as a scaffold for synthesizing various analogs with biological activity.

Methods of Application: Researchers use synthetic organic chemistry techniques to create derivatives of this compound, which are then tested for their ability to inhibit cancer cell growth.

Results: Some derivatives have shown promising results in preclinical studies, exhibiting cytotoxic effects on certain cancer cell lines .

Pharmacology

Application Summary: In pharmacology, the compound’s derivatives are investigated for their pharmacokinetic properties and therapeutic potential.

Methods of Application: Pharmacological studies involve assessing the bioavailability, metabolism, and toxicity of the compound in biological models.

Results: Findings suggest that some derivatives may have favorable profiles for further drug development .

Biochemistry

Application Summary: Biochemists study the compound’s interaction with biological macromolecules to understand its mechanism of action at the molecular level.

Methods of Application: Techniques like molecular docking and enzyme assays are used to study how the compound affects the function of proteins or enzymes.

Results: The compound has been found to interact with specific targets, influencing signaling pathways involved in disease processes .

Materials Science

Methods of Application: Material scientists employ polymerization and other chemical processes to incorporate the compound into new materials.

Results: Some materials derived from this compound exhibit unique electrical or optical properties useful for device fabrication .

Chemistry

Application Summary: Chemists utilize the compound as a building block for creating complex molecules with potential industrial applications.

Methods of Application: Advanced synthetic methods, such as catalysis and regioselective reactions, are applied to modify the compound’s structure.

Results: The versatility of the compound allows for the generation of a diverse array of molecules with tailored properties .

Biology

Application Summary: In biology, the compound’s effects on cellular processes are studied to uncover potential therapeutic uses.

Methods of Application: Cell culture experiments are conducted to observe the compound’s impact on cell viability, proliferation, and apoptosis.

Results: Certain derivatives have shown activity in modulating biological pathways, offering insights into potential treatments for various diseases .

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is an organic compound characterized by its unique oxazine structure, which consists of a benzene ring fused with a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, and it has a molecular weight of approximately 193.20 g/mol. The compound appears as a light brown solid and is notable for its potential biological activities and applications in medicinal chemistry.

Typical of compounds containing oxazine and carboxylate functionalities. These reactions include:

  • Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attacks, which can lead to the formation of derivatives.
  • Hydrolysis: In the presence of water and suitable catalysts, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound can participate in cyclization reactions under specific conditions, potentially leading to new heterocyclic compounds.

The synthesis of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate typically involves a multi-step process:

  • Starting Materials: Methyl 4-amino-3-hydroxybenzoate is commonly used as a precursor.
  • Reagents: Common reagents include 1,2-dibromoethane and anhydrous potassium carbonate as a base.
  • Procedure:
    • Combine the starting materials in a solvent such as dimethylacetamide (DMAC).
    • Heat the mixture under reflux for several hours while monitoring the reaction progress via thin-layer chromatography (TLC).
    • After completion, isolate the product through filtration and purification techniques such as column chromatography .

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as herbicides or fungicides.
  • Materials Science: Its unique chemical structure could be beneficial in developing new materials with specific properties.

Interaction studies involving methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate focus on its binding affinity with biological targets. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in drug metabolism can provide insights into its pharmacokinetics.
  • Receptor Binding Assays: Evaluating its affinity for various receptors can help determine its therapeutic potential.

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate758684-29-60.96
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate142166-01-60.96
Methyl 7-(benzyloxy)-1H-indole-5-carboxylate1190198-13-00.92
Methyl 4-amino-3-isopropoxybenzoate681465-85-00.86
Ethyl 4-amino-3-methoxybenzoate73368-41-90.86

Uniqueness: The unique positioning of the carboxylate group within the oxazine framework distinguishes methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate from other similar compounds. Its specific interaction profile and potential biological activities further enhance its uniqueness within this class of compounds.

XLogP3

1.5

Wikipedia

Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

Dates

Modify: 2023-08-15

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